molecular formula C20H19N5O2 B11601419 (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11601419
M. Wt: 361.4 g/mol
InChI Key: OQQNQLIWFHYEPM-UHFFFAOYSA-N
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Description

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines benzimidazole, pyrazolone, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolone moiety and the ethoxyphenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazolone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrazolone derivatives: Compounds with the pyrazolone moiety but varying side chains.

    Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl group but different core structures.

Uniqueness

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

The compound (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C30H31N3O4SC_{30}H_{31}N_{3}O_{4}S, with a molecular weight of 529.7 g/mol. The IUPAC name is 2-[(4E)-1-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide. This complex structure contributes to its varied biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity :
    • Compounds derived from benzimidazole and pyrazole frameworks have shown significant antibacterial and antifungal properties. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Benzimidazole derivatives are recognized for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • The compound has also been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo models .
  • Analgesic Activity :
    • Some studies have reported analgesic effects comparable to standard analgesics in animal models, indicating potential use in pain management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values: 12.5 - 250 µg/ml against bacteria
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammation markers
AnalgesicComparable effects to standard analgesics

The precise mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
  • Receptor Modulation : It can interact with various receptors that mediate pain and inflammation responses.
  • Apoptosis Induction : By promoting apoptotic pathways, the compound can lead to the death of cancerous cells.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H19N5O2/c1-3-27-15-10-8-14(9-11-15)21-12-16-13(2)24-25(19(16)26)20-22-17-6-4-5-7-18(17)23-20/h4-12,24H,3H2,1-2H3,(H,22,23)

InChI Key

OQQNQLIWFHYEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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